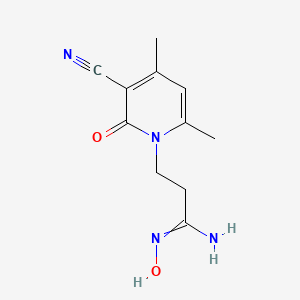
3-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-YL)-N-hydroxy-propionamidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of various functional groups. For example, the cyano group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Studies have demonstrated the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, showing significant antimicrobial activities. For instance, Abu-Melha (2013) developed several compounds through reactions involving key intermediates such as 2-Cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, resulting in compounds with demonstrated antimicrobial efficacy (Abu-Melha, 2013).
Crystal Structures and Co-crystal Formation
Research on crystal structures and co-crystal formation of closely related compounds has provided insights into the interactions and packing motifs that may influence the chemical behavior and potential applications of these compounds. For example, Gerhardt and Bolte (2015) reported on various crystal structures of 3-cyano-6-hydroxy-4-methyl-2-pyridone, highlighting the importance of hydrogen bonding patterns in the crystal packing and the potential for nucleophilic aromatic substitution reactions (Gerhardt & Bolte, 2015).
Non-linear Optical (NLO) Properties and Molecular Docking
Jayarajan et al. (2019) synthesized compounds through a water-mediated synthesis involving N1,N3-di(pyridin-2-yl)-malonamide, leading to compounds with evaluated non-linear optical properties and potential anticancer activities through molecular docking studies. This work underscores the versatility of such compounds in developing materials with specific optical properties and therapeutic applications (Jayarajan et al., 2019).
Polyheterocyclic Ring Systems
The construction of new polyheterocyclic ring systems derived from similar pyrazolopyridine precursors has been explored, with Abdel‐Latif et al. (2019) reporting on the synthesis of compounds with varied ring systems demonstrating antibacterial properties. This highlights the potential of such compounds in the development of new antibacterial agents (Abdel‐Latif et al., 2019).
Antioxidant Activities
Compounds synthesized from cyanoacetamide and related structures have been evaluated for their antioxidant activities, demonstrating the potential of these compounds in addressing oxidative stress-related conditions. Bialy and Gouda (2011) synthesized new benzothiophenes from cyanoacetamide, showcasing promising antioxidant activities (Bialy & Gouda, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N'-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-8(2)15(4-3-10(13)14-17)11(16)9(7)6-12/h5,17H,3-4H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDFXKWPOZEOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCC(=NO)N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-YL)-N-hydroxy-propionamidine | |
CAS RN |
1053659-27-0 | |
| Record name | 3-Cyano-N-hydroxy-4,6-dimethyl-2-oxo-1(2H)-pyridinepropanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053659-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



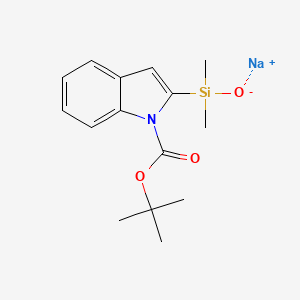

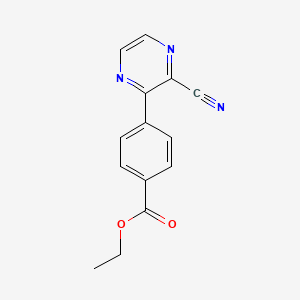
![(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398582.png)
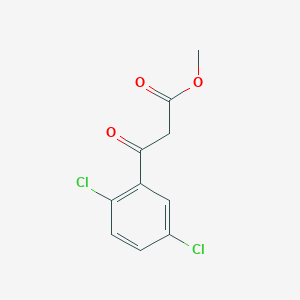
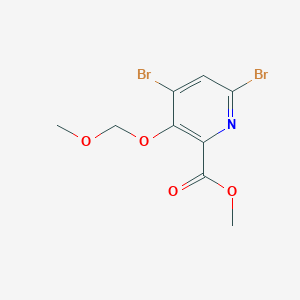

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)
![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)
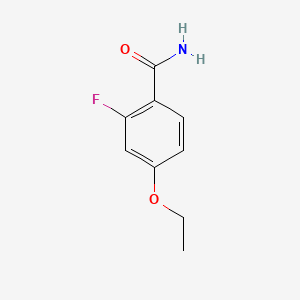


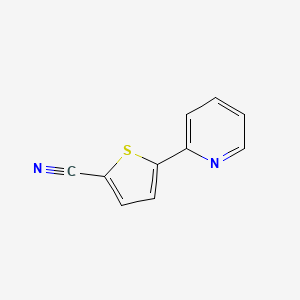
![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)